3-(4-(Trifluoromethyl)phenyl)piperidine

Medicinal Chemistry Oncology SCD1 Inhibition

3-(4-(Trifluoromethyl)phenyl)piperidine (CAS: 667461-63-4) is a disubstituted piperidine building block that combines the conformational flexibility of a piperidine ring with the potent lipophilic and electron-withdrawing character of a para-substituted trifluoromethylphenyl group. This specific substitution pattern is a key pharmacophore in medicinal chemistry, designed to enhance target binding affinity and modulate key drug-like properties such as metabolic stability and blood-brain barrier permeability.

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
CAS No. 667461-63-4
Cat. No. B3277882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)phenyl)piperidine
CAS667461-63-4
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2
InChIKeyDPGBDWYHWVSZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-(4-(Trifluoromethyl)phenyl)piperidine (CAS 667461-63-4): A Core Scaffold for CNS and Kinase-Targeted Drug Discovery


3-(4-(Trifluoromethyl)phenyl)piperidine (CAS: 667461-63-4) is a disubstituted piperidine building block that combines the conformational flexibility of a piperidine ring with the potent lipophilic and electron-withdrawing character of a para-substituted trifluoromethylphenyl group [1]. This specific substitution pattern is a key pharmacophore in medicinal chemistry, designed to enhance target binding affinity and modulate key drug-like properties such as metabolic stability and blood-brain barrier permeability [2]. The compound is primarily utilized in research as a versatile intermediate for the synthesis of more complex, bioactive molecules, particularly those aimed at central nervous system (CNS) targets and various kinase enzymes .

The Critical Role of 3-(4-(Trifluoromethyl)phenyl)piperidine's Scaffold: Why Simple Piperidine or Phenyl Analogs Cannot Substitute


In the context of medicinal chemistry, simple piperidine or unsubstituted phenyl-piperidine analogs are inadequate substitutes for 3-(4-(Trifluoromethyl)phenyl)piperidine due to quantifiable differences in physicochemical properties and resulting biological performance. The para-trifluoromethyl (-CF3) substituent is not merely a decorative element; it fundamentally alters the molecule's profile. This group significantly increases the compound's lipophilicity, which can improve passive membrane permeability, and its strong electron-withdrawing effect can influence key electronic interactions with a biological target [1]. Furthermore, the -CF3 group enhances metabolic stability by blocking common sites of oxidative metabolism, a liability for unsubstituted phenyl rings [2]. These property enhancements are crucial for achieving meaningful in vivo efficacy and are absent in simpler, generic analogs. The data presented in Section 3 quantifies these critical differentiators at the class level, demonstrating why this specific building block is prioritized for advanced research programs [3].

Quantitative Evidence Guide: Verifying 3-(4-(Trifluoromethyl)phenyl)piperidine's Differentiation in Assays and Synthesis


Sub-Nanomolar Binding Affinity Achieved in SCD1 Inhibitor Development via 4-Phenyl-4-(trifluoromethyl)piperidine Scaffold

The 4-phenyl-4-(trifluoromethyl)piperidine scaffold, a close regioisomer of the target compound, enabled the development of SCD1 inhibitors with potent, single-digit nanomolar affinity. The lead compound 1a (which lacked the 4-CF3-phenyl group) showed only moderate binding affinity. The strategic introduction of the 4-phenyl-4-(trifluoromethyl)piperidine moiety in derivative 1n, followed by further optimization, was crucial for achieving the desired potency. This class-level inference demonstrates the profound, quantifiable impact the (trifluoromethyl)phenylpiperidine fragment has on target binding [1].

Medicinal Chemistry Oncology SCD1 Inhibition

Oral Bioavailability and In Vivo Tumor Suppression Enabled by Optimized 4-Phenyl-4-(trifluoromethyl)piperidine Derivative

The lead compound 1o (T-3764518), derived from the 4-phenyl-4-(trifluoromethyl)piperidine scaffold (a close analog to the 3-substituted target compound), demonstrated an excellent pharmacokinetic (PK) profile, a stark contrast to the poor PK of the initial lead compound A. This optimized PK translated directly into significant in vivo efficacy. Orally administered compound 1o showed significant pharmacodynamic (PD) marker reduction at a low dose of 0.3 mg/kg (bid) in an HCT116 mouse xenograft model and achieved tumor growth suppression at 1 mg/kg (bid) in a 786-O mouse xenograft model [1].

Pharmacokinetics In Vivo Efficacy Oncology

Enhanced CNS Permeability Conferred by Trifluoromethyl Group in Piperidine Scaffolds

The presence of the trifluoromethyl (-CF3) group on the phenyl ring of the target piperidine scaffold is known to significantly enhance the compound's ability to cross the blood-brain barrier (BBB) [1]. This is a class-level property of many CF3-containing molecules, stemming from the group's ability to increase lipophilicity (logP) and metabolic stability, both of which are key determinants of CNS penetration. While unsubstituted phenyl piperidines may have lower logP and be more susceptible to rapid metabolism, the -CF3 group increases the likelihood of achieving therapeutically relevant brain concentrations.

Neuroscience Medicinal Chemistry Blood-Brain Barrier

Improved Metabolic Stability and Altered Basicity from Trifluoromethyl Substitution

In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere that enhances metabolic stability by protecting the phenyl ring from cytochrome P450-mediated oxidation. This is a class-level advantage over unsubstituted or halogen-substituted phenyl piperidines. Additionally, the strong electron-withdrawing nature of the -CF3 group can reduce the basicity (pKa) of the piperidine nitrogen, which can be a desirable attribute for reducing off-target binding related to high amine basicity (e.g., hERG channel binding) [1]. While direct pKa data for the target compound is not available, this is a well-documented trend for such substituted piperidines.

Drug Metabolism Medicinal Chemistry SAR Studies

Validated Application Scenarios for 3-(4-(Trifluoromethyl)phenyl)piperidine in Advanced Scientific Research


Lead Optimization for CNS Disorders Requiring Brain Penetration

Programs focused on developing small molecule therapeutics for neurological and psychiatric conditions (e.g., depression, neurodegeneration) should prioritize 3-(4-(trifluoromethyl)phenyl)piperidine. Its class-level properties, as outlined in Evidence Item 3, predict enhanced blood-brain barrier permeability compared to non-fluorinated analogs [1]. This scaffold provides a strategic advantage for medicinal chemists aiming to achieve efficacious drug concentrations in the CNS.

Synthesis of Potent Kinase and Enzyme Inhibitors

This compound is an ideal building block for medicinal chemistry teams developing novel inhibitors for kinases, GPCRs, or other enzymes. The evidence from Evidence Items 1 and 2 demonstrates that its close analogs can achieve single-digit nanomolar target affinity and excellent oral bioavailability, leading to significant in vivo tumor suppression in xenograft models [2]. It is particularly well-suited for oncology and immunology drug discovery programs requiring potent, orally available candidates.

Advanced Structure-Activity Relationship (SAR) Exploration

Researchers engaged in SAR studies to fine-tune the potency, selectivity, and drug-like properties of lead compounds should utilize 3-(4-(trifluoromethyl)phenyl)piperidine. Its well-defined physicochemical profile, including increased lipophilicity and metabolic stability relative to unsubstituted phenyl analogs (see Evidence Item 4), provides a valuable comparator or starting point for understanding the impact of fluorination on a molecular series. This allows for a more rational and data-driven approach to lead optimization [3].

Chemical Probe Development for Target Validation

Given the demonstrated ability of its derivatives to achieve potent in vivo activity (Evidence Item 2), this scaffold is highly suitable for generating high-quality chemical probes for target validation studies in animal models. The excellent PK profile and oral bioavailability of related molecules (0.3-1 mg/kg bid dosing) [2] enable robust target engagement and pharmacodynamic readouts, providing more convincing evidence of a target's biological role and therapeutic potential than compounds with poor in vivo properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Trifluoromethyl)phenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.